An In-depth Technical Guide to 1-Menthene: Chemical Properties and Structure
An In-depth Technical Guide to 1-Menthene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Menthene, a monoterpene of significant interest in organic chemistry. This document includes a detailed summary of its physicochemical properties, experimental protocols for its synthesis and characterization, and visualizations of its chemical structure and synthetic pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Chemical Structure and Identification
1-Menthene, a cycloalkene, is a member of the p-menthane series of monoterpenes. Its structure consists of a cyclohexene ring substituted with a methyl group and an isopropyl group.
IUPAC Name: 1-methyl-4-(propan-2-yl)cyclohex-1-ene[1]
Synonyms: p-Menth-1-ene, Carvomenthene[1]
Molecular Formula: C₁₀H₁₈[2]
Molecular Weight: 138.25 g/mol [2]
CAS Registry Number: 5502-88-5[1]
To further illustrate its structure, a 2D chemical structure diagram is provided below, generated using the DOT language.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-Menthene, compiled from various chemical databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈ | [2] |
| Molecular Weight | 138.25 g/mol | [2] |
| Appearance | Colorless clear liquid (est) | [3] |
| Boiling Point | 174.5 °C at 760 mmHg | [3] |
| Density | 0.8271 g/cm³ at 18 °C | [4] |
| Flash Point | 43.3 °C (110.0 °F) TCC (est) | [3] |
| Refractive Index | 1.458 at 20 °C | [5] |
| Vapor Pressure | 1.501 mmHg at 25 °C (est) | [3] |
| Solubility | Insoluble in water; Soluble in alcohol | [3] |
| logP (o/w) | 4.732 (est) | [3] |
Experimental Protocols
Synthesis of 1-Menthene via Dehydration of Menthol
A common and effective method for the synthesis of 1-Menthene is the acid-catalyzed dehydration of menthol. This E1 elimination reaction typically yields a mixture of menthene isomers, with 1-menthene being a major product according to Zaitsev's rule.[6]
Materials:
-
Menthol (25 mL)
-
85% Phosphoric acid (5 mL)
-
Boiling chips
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Distillation apparatus (fractional and simple)
-
Round bottom flask (250 mL)
-
Heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 25 mL of menthol and 5 mL of 85% phosphoric acid. Add 4-8 boiling chips to ensure smooth boiling.[6]
-
Dehydration: Assemble a fractional distillation apparatus and heat the mixture using a heating mantle. The reaction proceeds via an E1 mechanism where the acid protonates the hydroxyl group of menthol, which then leaves as water, forming a carbocation intermediate.[6][7] Elimination of a proton from an adjacent carbon results in the formation of a double bond.
-
Product Collection: Collect the distillate, which will be a mixture of menthene isomers and some unreacted menthol.[6]
-
Workup: Transfer the distillate to a separatory funnel. Carefully add 5% sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this may produce carbon dioxide gas.[6] Wash the organic layer with water.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[6]
-
Purification: Perform a simple distillation of the dried product to further purify the 1-Menthene from any remaining menthol and other isomers.[6]
The following diagram illustrates the workflow for the synthesis and purification of 1-Menthene.
Spectroscopic Characterization
GC-MS is a powerful technique for separating and identifying the components of the product mixture, confirming the presence of 1-Menthene and determining its purity.
General Protocol:
-
Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for terpene analysis.
-
Injector: Split/splitless injector, with an injection volume of approximately 1 µL.
-
Oven Program: A temperature gradient is employed to separate the components. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to capture the molecular ion and characteristic fragment ions of 1-Menthene.
-
Identification: The retention time and the mass spectrum of the eluting peak are compared with a reference standard or a spectral library (e.g., NIST) for positive identification. The mass spectrum of 1-Menthene will show a molecular ion peak at m/z 138 and a characteristic fragmentation pattern.
-
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 1-Menthene, confirming the connectivity of atoms and the stereochemistry.
General Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition: A standard proton NMR experiment is performed. Key signals to expect include those for the vinylic proton, the isopropyl group protons, and the methyl group protons, each with characteristic chemical shifts and coupling patterns.
-
-
¹³C NMR Spectroscopy:
-
Acquisition: A standard carbon NMR experiment with proton decoupling is performed. The spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, with the olefinic carbons appearing at a characteristic downfield shift. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[9]
-
IR spectroscopy is used to identify the functional groups present in the molecule. For 1-Menthene, the key feature is the C=C double bond.
General Protocol:
-
Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Acquisition: The spectrum is recorded over the range of approximately 4000-400 cm⁻¹.
-
Key Absorptions: The IR spectrum of 1-Menthene will show characteristic C-H stretching frequencies for sp² and sp³ hybridized carbons, and a C=C stretching absorption in the region of 1640-1680 cm⁻¹. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ confirms the removal of the starting material, menthol.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the scientific literature detailing the direct involvement of 1-Menthene in major signaling pathways or its specific biological activities. Much of the research has focused on its precursor, menthol, which is known to interact with TRPM8 receptors to produce a cooling sensation and has been studied for its analgesic and other biological properties.[10][11] The metabolism of menthol has been investigated, but this does not directly translate to the biological activity of 1-Menthene.[12] Further research is required to elucidate the specific biological roles and mechanisms of action of 1-Menthene.
The following diagram illustrates the chemical relationship between the precursor, menthol, and the potential menthene isomers formed during the dehydration reaction.
Safety and Handling
1-Menthene is a flammable liquid and vapor.[1] It may be fatal if swallowed and enters airways.[1] It may also cause an allergic skin reaction.[1] Standard laboratory safety precautions should be followed when handling this chemical, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of 1-Menthene. The information presented, including the tabulated physicochemical data and detailed experimental protocols, serves as a valuable resource for scientists and researchers. While the direct biological activity and involvement in signaling pathways of 1-Menthene remain areas for further investigation, this guide provides a solid foundation for future studies on this and related monoterpenes.
References
- 1. p-Menth-1-ene | C10H18 | CID 21671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Menthene | C10H18 | CID 25445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. para-1-menthene, 5502-88-5 [thegoodscentscompany.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. Menthol - Wikipedia [en.wikipedia.org]
- 11. Menthol: a simple monoterpene with remarkable biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An in silico investigation of menthol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
